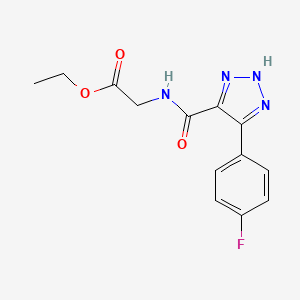

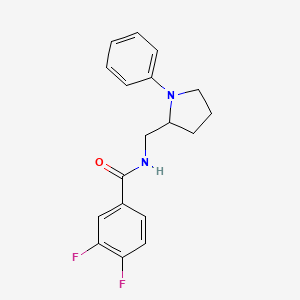

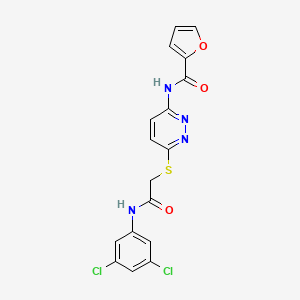

![molecular formula C18H22BrN3OS B3018181 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897473-67-5](/img/structure/B3018181.png)

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a heterocyclic compound that features a benzo[d]thiazol-2-yl group attached to a piperazine ring, which is further linked to a cyclohexyl methanone moiety. This structure is related to various compounds that have been synthesized and studied for their biological activities, such as antiproliferative, anti-mycobacterial, and cytotoxic effects .

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves the preparation of structurally diverse benzo[d]thiazole-2-carboxamides, which have been evaluated for their anti-tubercular activity . Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds are typically synthesized through multi-step reactions that may include amide coupling, nucleophilic substitution, and cyclization reactions.

Molecular Structure Analysis

Compounds with a benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, such as the ones studied for anti-mycobacterial activity, are characterized by their molecular structure, which is stabilized by intermolecular interactions . These interactions are crucial for the biological activity of the compounds. The molecular structure of related compounds has been confirmed using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies .

Chemical Reactions Analysis

The benzo[d]thiazol-2-yl group in related compounds has been involved in various chemical reactions. For instance, electrochemical syntheses based on the oxidation of related compounds in the presence of nucleophiles have been reported . These reactions lead to the formation of new arylthiobenzazoles, indicating that the benzo[d]thiazol-2-yl group can participate in Michael addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives are influenced by their molecular structure. The presence of different substituents on the benzo[d]thiazol-2-yl ring can significantly affect the compound's lipophilicity, solubility, and overall drug-likeness. These properties are essential for the compound's biological activity and pharmacokinetic profile . The 3D-QSAR studies of related compounds provide insights into the relationship between the molecular structure and the observed biological activity .

Scientific Research Applications

Synthesis of New Chemical Entities

- A study discussed the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing the chemical versatility of related compounds in generating new chemical entities with potential biological activities (M. Sañudo, S. Marcaccini, Sara Basurto, T. Torroba, 2006).

Antimicrobial Activity

- Another research effort involved the synthesis and evaluation of new pyridine derivatives, including compounds structurally akin to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone, for antimicrobial activity. This highlights the potential use of such compounds in the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Anti-tubercular Activity

- Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes, with certain derivatives showing promising anti-tubercular activity. This area of research suggests the potential of such compounds in treating tuberculosis (S. Pancholia, Tejas M. Dhameliya, P. Shah, et al., 2016).

Synthetic Methodology

- The electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles is a notable application in synthetic chemistry. This method demonstrates the versatility of such compounds in facilitating novel synthetic pathways (A. Amani, D. Nematollahi, 2012).

Antagonists for GPR7 Receptor

- The discovery of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), using structurally related compounds, points to potential applications in the development of therapeutics for diseases mediated by this receptor (F. Anthony Romero, N. Hastings, Remond Moningka, et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some benzothiazole derivatives have shown potent effects on prostate cancer cells .

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and mediate inflammation and pain .

Pharmacokinetics

Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines .

Action Environment

The solubility of the compound in various solvents could potentially be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name |

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3OS/c19-14-6-7-15-16(12-14)24-18(20-15)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQJVYDICVSUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

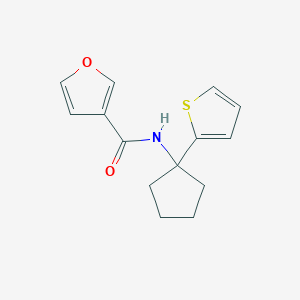

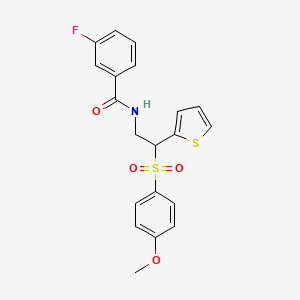

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

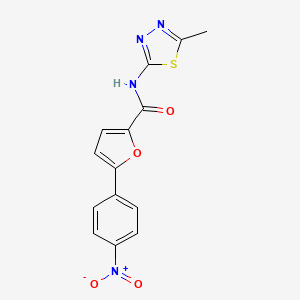

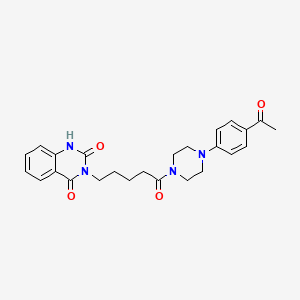

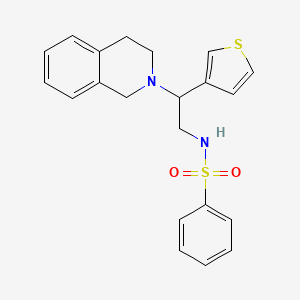

![5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3018104.png)

![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)

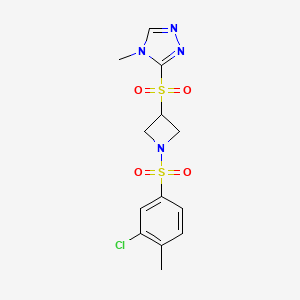

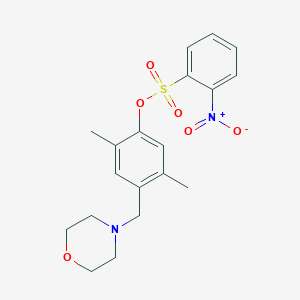

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)